molecular formula C30H25NO5 B14192198 2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid CAS No. 853652-13-8

2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid

Cat. No.: B14192198
CAS No.: 853652-13-8
M. Wt: 479.5 g/mol
InChI Key: YLXUCIABXCKZJS-UHFFFAOYSA-N
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Description

2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid is a synthetic organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone attached to two phenyl groups

Preparation Methods

The synthesis of 2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the benzoylnaphthalene and acetic acid moieties. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid involves its interaction with specific molecular targets. One known target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound binds to PPARγ, modulating its activity and influencing various cellular pathways.

Comparison with Similar Compounds

2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid can be compared with other benzophenone derivatives and indole-based compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of benzophenone, indole, and acetic acid moieties, which confer specific chemical and biological properties.

Properties

CAS No.

853652-13-8

Molecular Formula

C30H25NO5

Molecular Weight

479.5 g/mol

IUPAC Name

2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid

InChI

InChI=1S/C30H25NO5/c32-29(33)20-31-14-13-24-19-27(11-12-28(24)31)36-16-4-15-35-26-10-9-22-17-25(8-7-23(22)18-26)30(34)21-5-2-1-3-6-21/h1-3,5-14,17-19H,4,15-16,20H2,(H,32,33)

InChI Key

YLXUCIABXCKZJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OCCCOC4=CC5=C(C=C4)N(C=C5)CC(=O)O

Origin of Product

United States

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